molecular formula C10H7BrO4 B13967943 6-Bromo-5-methoxy-2-benzofurancarboxylic acid CAS No. 63272-67-3

6-Bromo-5-methoxy-2-benzofurancarboxylic acid

Cat. No.: B13967943
CAS No.: 63272-67-3
M. Wt: 271.06 g/mol
InChI Key: ZZMWRZVPUOJYEX-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-2-benzofurancarboxylic acid is a synthetic benzofuran derivative of significant interest in medicinal chemistry research. Benzofuran compounds are recognized as privileged structures in drug discovery due to their wide range of biological activities. This brominated and methoxylated derivative is particularly valuable for researchers investigating new therapeutic agents. Key Research Applications and Value: Anticancer and Cytotoxic Agent: Halogenated benzofuran derivatives have demonstrated promising cytotoxic activity against various human cancer cell lines. The introduction of a bromine atom is a common strategy to enhance cytotoxicity and selectivity toward cancer cells. Research indicates that such compounds can induce apoptosis and inhibit proliferation in cell lines such as leukemia (K562, MOLT-4), cervical carcinoma (HeLa), and others . These compounds are explored for their potential as selective anticancer agents that may exhibit lower toxicity toward normal cells . Antimicrobial Research: Benzofuran derivatives bearing halogen substituents are frequently investigated for their antimicrobial properties. Studies have shown that certain bromo- and chloro-derivatives of benzofurancarboxylic acids exhibit antimicrobial activity against a selection of Gram-positive bacteria, such as Staphylococcus spp., and pathogenic yeasts like Candida albicans . This makes them useful scaffolds in the search for new anti-infective agents. Chemical Synthesis Intermediate: This compound serves as a versatile building block for the synthesis of more complex molecules. The carboxylic acid group allows for further functionalization into amides, esters, and other derivatives, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs . Mechanism of Action: The biological activity of benzofuran derivatives is often multi-factorial. Proposed mechanisms include the induction of apoptosis in cancer cells through both receptor-mediated and mitochondrial pathways . Some derivatives have also been identified as potential inhibitors of specific kinases and can cause cell cycle arrest at various phases . The presence of the bromine atom may facilitate halogen bonding with biological targets, potentially increasing binding affinity and selectivity . Handling and Usage: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Safety data should be consulted prior to use. Researchers are encouraged to verify the specific CAS number, molecular formula, and purity for their specific batch.

Properties

CAS No.

63272-67-3

Molecular Formula

C10H7BrO4

Molecular Weight

271.06 g/mol

IUPAC Name

6-bromo-5-methoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7BrO4/c1-14-8-2-5-3-9(10(12)13)15-7(5)4-6(8)11/h2-4H,1H3,(H,12,13)

InChI Key

ZZMWRZVPUOJYEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(O2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-Bromo-5-methoxy-2-benzofurancarboxylic Acid

General Synthetic Strategy

The synthesis of 6-bromo-5-methoxy-2-benzofurancarboxylic acid typically proceeds via benzofuran-2-carboxylate intermediates, which are subsequently functionalized by bromination and methoxylation. The common approach involves:

  • Formation of benzofuran-2-carboxylate esters via O-alkylation and cyclization of substituted salicylaldehydes or hydroxybenzaldehydes with haloacetates.
  • Introduction of the bromo substituent at the 6-position via electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine.
  • Methoxylation at the 5-position either by starting from a methoxy-substituted precursor or by methylation of a hydroxyl group.
  • Hydrolysis or saponification of the ester to yield the free carboxylic acid.

Detailed Synthetic Routes

Synthesis via Ethyl 2-Formylphenoxyacetate Intermediate

One effective route involves the preparation of ethyl 2-formylphenoxyacetate from 5-methoxy-2-hydroxybenzaldehyde by O-alkylation with ethyl bromoacetate under heating in solvents such as acetone or dimethylformamide (DMF) over approximately 20 hours. This intermediate then undergoes cyclization to form the benzofuran ring system bearing the ester group at position 2. Subsequent bromination introduces the bromo substituent at the 6-position. Finally, saponification with lithium hydroxide converts the ester to the corresponding carboxylic acid.

Bromination Using N-Bromosuccinimide (NBS)

Bromination of benzofuran derivatives can be achieved regioselectively using N-bromosuccinimide under acidic conditions. For example, monobromination at the 6-position of a benzofuran-2-carboxylate ester bearing a 5-methoxy substituent has been reported. The regioselectivity is confirmed by nuclear magnetic resonance (NMR) techniques such as NOESY. This brominated ester can then be methylated or directly hydrolyzed to yield the target acid.

Buchwald-Hartwig Coupling Followed by Saponification

An alternative method involves palladium-catalyzed Buchwald-Hartwig amination of methyl 6-bromo-1-benzofuran-2-carboxylate with amines, followed by saponification to obtain the acid. Although this method is more commonly used for introducing amino substituents, it demonstrates the versatility of the benzofuran-2-carboxylate scaffold for further functionalization, including bromination and methoxylation steps.

Multistep Synthesis from Hydroxybenzofuran Precursors

Starting from 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid, multidirectional transformations can be employed. Bromination of the amide derivative with bromine in acetic acid introduces bromine at the aromatic ring, assisted by the presence of the hydroxyl group at position 5. Methylation with dimethyl sulfate can be used to convert hydroxyl groups to methoxy groups. This approach allows precise control over substitution patterns and yields the desired 6-bromo-5-methoxy derivative after appropriate purification.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
O-Alkylation of 5-methoxy-2-hydroxybenzaldehyde with ethyl bromoacetate, cyclization, bromination, saponification 5-Methoxy-2-hydroxybenzaldehyde Ethyl bromoacetate, NBS or Br2, LiOH Heating in acetone or DMF ~20 h; bromination with NBS; saponification with LiOH Moderate to good (40-70%) Regioselective bromination; well-established route
Bromination of benzofuran-2-carboxylate ester with NBS 5-Methoxybenzofuran-2-carboxylate ester NBS, acidic conditions Room temperature to mild heating Moderate (50-65%) NOESY NMR confirms regioselectivity; suitable for late-stage functionalization
Buchwald-Hartwig coupling of methyl 6-bromo-1-benzofuran-2-carboxylate, followed by saponification Methyl 6-bromo-1-benzofuran-2-carboxylate Pd catalyst (Xphos Pd G2), amines, LiOH Pd-catalyzed coupling, then base hydrolysis Variable (reported low to moderate) Versatile for functional group introduction; less direct for methoxy installation
Multistep bromination and methylation of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid Br2, acetic acid, dimethyl sulfate Bromination at room temp; methylation with dimethyl sulfate Moderate (40-60%) Hydroxyl group assists bromination; methylation converts OH to OCH3

Analysis and Remarks

  • The most direct and commonly used approach involves the formation of benzofuran-2-carboxylate esters from substituted hydroxybenzaldehydes or salicylaldehydes, followed by regioselective bromination and saponification to the acid. This method benefits from commercially available starting materials and well-understood reaction pathways.

  • Bromination regioselectivity is critical, with N-bromosuccinimide under acidic conditions providing reliable monobromination at the 6-position adjacent to the methoxy group. The presence of electron-donating methoxy groups activates the aromatic ring for electrophilic substitution.

  • Alternative methods such as palladium-catalyzed coupling reactions offer versatility but may involve more complex steps and lower overall yields for the specific target compound.

  • Multistep approaches starting from hydroxybenzofuran precursors allow for fine-tuning of substitution patterns but require careful control of reaction conditions to avoid polybromination or side reactions.

  • Yields reported in the literature vary but generally fall within moderate ranges (40-70%), reflecting the challenges in regioselective functionalization and purification of halogenated benzofurans.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-2-benzofurancarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzofuran derivatives.

    Oxidation: Corresponding aldehydes or acids.

    Reduction: Alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

There is no information about "6-Bromo-5-methoxy-2-benzofurancarboxylic acid" in the provided search results. However, the search results do contain information about other benzofuran derivatives and their applications.

Antimicrobial Activity

  • Several 3-benzofurancarboxylic acid derivatives have been tested for antimicrobial activity against Gram-positive cocci, Gram-negative rods, and yeasts .
  • Compounds III , IV , and VI showed antimicrobial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 to 200 μg/mL .
  • Compounds VI and III exhibited antifungal activity against Candida albicans and C. parapsilosis strains, with a MIC of 100 μg/mL .
  • The presence of two bromo substituents in a compound can increase antimicrobial activity compared to a single halogen or other substituent group .

KAT6A Inhibition

  • Certain acylsulfonamide benzofuran derivatives are known to be KAT6A inhibitors .
  • Monosubstitution at positions 4 and 6 of the benzofuran resulted in a loss of in vitro KAT6A activity .
  • The 1,3 substitutions of the benzofuran heterocycle appeared to be key for activity .
  • A 6-N,N-dimethylamino group without a substituent on the 4-position (compound 29 ) showed robust cellular activity .

Other Applications and Related Compounds

  • Benzofuran 2-carboxylic acid esters can be used as inhibitors of the mammalian 5-lipoxygenase enzyme, which prevents the metabolism of arachidonic acid to leukotrienes .
  • 5-(2-Aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl) benzofuran (6-APB) can act as triple monoamine reuptake inhibitors and agonists of the 5-HT2C receptor .
  • Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran has potential biological activities and pharmacological applications.

Mechanism of Action

The exact mechanism of action of 6-Bromo-5-methoxy-2-benzofurancarboxylic acid is not well-documented. like other benzofuran derivatives, it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Substituent Position and Electronic Effects

The biological and physicochemical properties of benzofuran derivatives are highly sensitive to substituent positions. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Key Properties
Compound Name Substituents (Positions) Key Properties/Activities References
6-Bromo-5-methoxy-2-benzofurancarboxylic acid Br (6), OMe (5), COOH (2) High polarity due to COOH; moderate lipophilicity from Br and OMe
5-Bromobenzo[b]furan-2-carboxylic acid Br (5), COOH (2) Lower polarity (no OMe); increased cytotoxicity compared to brominated precursors
6-Bromobenzo[b]furan-2-carboxylic acid Br (6), COOH (2) Higher lipophilicity than 5-bromo analog; reduced water solubility
5-Methoxybenzofuran-2-carboxylic acid OMe (5), COOH (2) Electron-donating OMe enhances acidity of COOH; lacks halogen-related bioactivity
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate Br (5), OMe (6), OH (7), COOCH₃ (2) Bromine at C5 and methoxy at C6 reduce cytotoxicity compared to non-brominated precursors

Key Observations :

  • Positional Isomerism : Swapping bromine and methoxy positions (e.g., Br at C5 vs. C6) significantly alters bioactivity. For instance, bromine at C5 in 5-bromo-2-carboxylic acid derivatives correlates with higher cytotoxicity than bromine at C6 .
  • Electron-Donating vs. This contrasts with hydroxy (OH) or methyl (CH₃) groups, which offer different electronic profiles .

Key Findings :

  • Cytotoxicity : Bromine at C5 (as in 5-bromo-2-carboxylic acid) enhances cytotoxicity, likely due to improved interaction with cellular targets like DNA or enzymes. In contrast, bromine at C6 (as in the target compound) may reduce potency .
  • Antifungal Activity : Methoxy and hydroxy groups at adjacent positions (e.g., C6 and C7) improve antifungal activity, as seen in methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate .

Physicochemical Properties

Substituents critically influence solubility, melting points, and stability:

Table 3: Physicochemical Comparison
Compound Name Solubility (Water) LogP Melting Point (°C) Stability
6-Bromo-5-methoxy-2-benzofurancarboxylic acid Low ~2.5 Not reported Stable under inert conditions
5-Methoxybenzofuran-2-carboxylic acid Moderate ~1.8 180–182 Hygroscopic
6-Bromobenzo[b]furan-2-carboxylic acid Very low ~3.1 195–197 Light-sensitive

Analysis :

  • LogP Trends : Bromine increases lipophilicity (higher LogP), while methoxy groups slightly counteract this effect. The target compound’s LogP (~2.5) balances solubility and membrane permeability.
  • Stability : Bromine and methoxy groups generally enhance thermal stability, but light sensitivity is observed in analogs with unprotected hydroxy groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-5-methoxy-2-benzofurancarboxylic acid, and how can intermediates be characterized?

  • Methodology : Synthesis often involves functionalization of benzofuran scaffolds. For bromination, electrophilic substitution at the 6-position is typical, while methoxy groups are introduced via alkylation or demethylation of protected precursors. Key intermediates (e.g., brominated thiophene or benzofuran derivatives) can be characterized using HPLC (>95% purity thresholds, as in ) and melting point analysis (e.g., mp 155–156°C for 5-bromo-4-methoxythiophene-3-carboxylic acid ).
  • Validation : Cross-check intermediates via ¹H/¹³C NMR to confirm substitution patterns and FT-IR for carboxylic acid functionality.

Q. How can researchers purify 6-bromo-5-methoxy-2-benzofurancarboxylic acid, and what solvents are optimal?

  • Methodology : Recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) is effective, as suggested by purity data for similar brominated acids (e.g., 5-bromo-2-chlorobenzoic acid, >95% purity via HPLC ). Alternatively, column chromatography with silica gel and ethyl acetate/hexane gradients can resolve impurities.
  • Challenges : Bromine substituents may reduce solubility; use heated solvent systems for recrystallization.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for 6-bromo-5-methoxy-2-benzofurancarboxylic acid derivatives be resolved?

  • Analysis : Contradictions may arise from tautomerism or solvent effects. Compare experimental NMR chemical shifts with computational predictions (DFT calculations). For example, highlights the importance of iterative data interpretation in qualitative research .
  • Mitigation : Use deuterated solvents with varying polarities (DMSO-d₆ vs. CDCl₃) to assess environmental effects. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.

Q. What strategies optimize Suzuki-Miyaura coupling reactions for 6-bromo-5-methoxy-2-benzofurancarboxylic acid derivatives?

  • Experimental Design : Use boronic acid partners (e.g., 4-bromo-2-fluorophenylboronic acid, >97% purity ) with Pd catalysts (e.g., Pd(PPh₃)₄). Optimize temperature (80–100°C) and base (K₂CO₃ vs. CsF) to enhance yields.
  • Troubleshooting : Monitor reaction progress via TLC and address steric hindrance from the methoxy group by increasing reaction time or catalyst loading.

Q. How does the stability of 6-bromo-5-methoxy-2-benzofurancarboxylic acid vary under acidic/basic conditions?

  • Methodology : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25–40°C) and analyze via HPLC-MS to identify decomposition products. recommends strict storage protocols (e.g., 0–6°C for brominated nitriles ), which can inform stability testing frameworks.
  • Outcome : Carboxylic acid groups may undergo decarboxylation under strong base; bromine substituents are susceptible to nucleophilic displacement in acidic media.

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